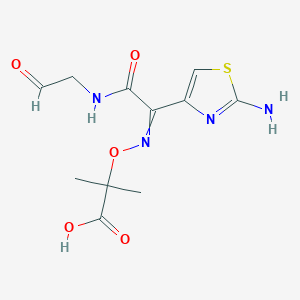
2-(3,4-Difluorophenyl)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H14F2O and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 3,4-difluorophenyl group. It is used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)cycloheptan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with cycloheptanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluorophenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(3,4-Difluorophenyl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: This compound shares the 3,4-difluorophenyl group but has a cyclopropane ring instead of a cycloheptanone ring.
2-(3,4-Difluorophenyl)cyclohexanone: Similar to 2-(3,4-Difluorophenyl)cycloheptan-1-one but with a cyclohexanone ring.
Uniqueness
This compound is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexanone analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Propiedades
Fórmula molecular |
C13H14F2O |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H14F2O/c14-11-7-6-9(8-12(11)15)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2 |
Clave InChI |
JLHLOMCFXVNHKO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)CC1)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)










